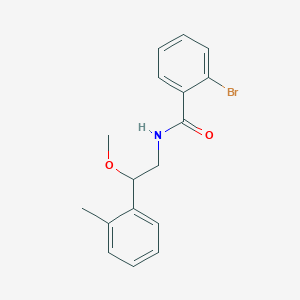

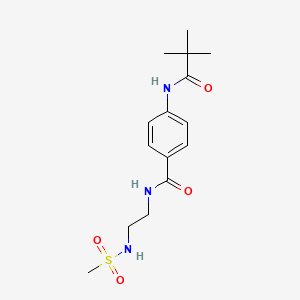

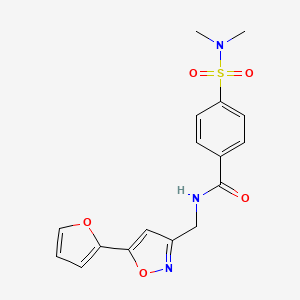

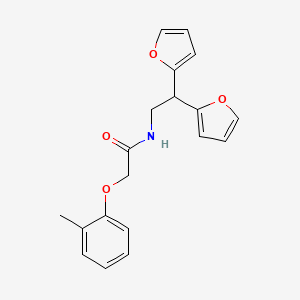

4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole derivatives are significant for medicinal chemistry due to their diverse biological activity and clinical applications . This ring system is present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs . Thiazole ring is also present in the molecules of many drugs such as Sulfathiazole (antimicrobial), Abafungin (antifungal), and Tiazofurin (antineoplastic) .

Synthesis Analysis

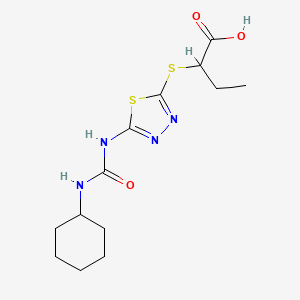

A series of new benzamidine derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

In the synthesis process, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis

The IR spectrum of one of the synthesized compounds showed peaks at 3226 cm-1 (N–H), 3040 cm-1 (C–H arom), 2956 cm-1 (C–H aliph), 1731 cm-1 (C=O), 1640 cm-1 (C=C arom), 1186 cm-1 (C=N), 649 cm-1 (C–S) . The 1H NMR spectrum showed peaks at 4.25 ppm (2H, CH2), 7.36–7.84 ppm (4H, H arom), 12.36 ppm (1H, NH) .Wissenschaftliche Forschungsanwendungen

Anticancer Properties and Mechanisms

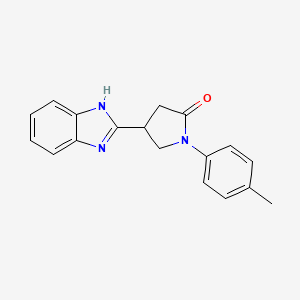

Ruthenium(II) Arene Complexes with Benzimidazole Ligands : Studies have demonstrated the synthesis of ruthenium(II) arene compounds using ligands related to benzimidazole, including 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one derivatives. These compounds exhibit significant cytotoxic activity against various cancer cell lines, such as MCR-5, MCF-7, A2780, and A2780cis. Their biological activity is attributed to their ability to bind DNA and inhibit cyclin-dependent kinases (CDKs), suggesting a multitarget mechanism for their anticancer effects (Martínez-Alonso et al., 2014).

Zinc(II) Complexes with Benzimidazole-Based Derivatives : Zinc(II) complexes bearing benzimidazole-based derivatives have been constructed and their biological activities against human cancer cell lines were estimated. One of the complexes showed higher cytotoxic properties in vitro against different carcinoma cells, especially for SHSY5Y cells. The study indicates the potential anticancer activity of these complexes, with mechanisms involving DNA binding and apoptosis induction (Zhao et al., 2015).

Chemical Synthesis and Structural Studies

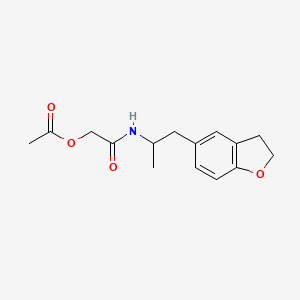

Synthesis Techniques : Research on the synthesis of benzimidazole derivatives, including the subject compound, has led to the development of novel methodologies. For instance, one-pot condensation techniques have been employed to create bicyclic systems with benzimidazole units, demonstrating the compound's versatility in chemical synthesis (Kharchenko et al., 2008).

Structural Characterization : The synthesis and structural characterization of new pyrrole derivatives, intended as analogs for 1,4-dihydropyridines drugs, involve benzimidazole derivatives. These studies include toxicity assessments and highlight the potential of these derivatives in developing new pharmacologically active compounds (Ivan et al., 2021).

Eigenschaften

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-12-6-8-14(9-7-12)21-11-13(10-17(21)22)18-19-15-4-2-3-5-16(15)20-18/h2-9,13H,10-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVKTEORPLKJBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2667242.png)

![N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide](/img/structure/B2667244.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2667248.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2667249.png)

![3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2667259.png)